molecular formula C8H10BrNOS B2593195 4-Bromo-2-cyclopentyloxy-1,3-thiazole CAS No. 1289092-17-6

4-Bromo-2-cyclopentyloxy-1,3-thiazole

Cat. No.: B2593195
CAS No.: 1289092-17-6
M. Wt: 248.14
InChI Key: DPHATXYWLGIQSI-UHFFFAOYSA-N
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Description

“4-Bromo-2-cyclopentyloxy-1,3-thiazole” is a chemical compound with the molecular formula C8H10BrNOS. It belongs to the class of thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have been an important heterocycle in the world of chemistry due to their aromatic properties and reactivity .


Molecular Structure Analysis

The thiazole ring in “this compound” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity of the thiazole ring allows it to undergo various chemical reactions .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, thiazoles in general are known to undergo various types of reactions due to the reactivity of their aromatic ring . These reactions include donor-acceptor, nucleophilic, and oxidation reactions .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-2-cyclopentyloxy-1,3-thiazole” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

Properties

IUPAC Name

4-bromo-2-cyclopentyloxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-7-5-12-8(10-7)11-6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHATXYWLGIQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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